molecular formula C18H17Cl2N3O3S B6583212 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide CAS No. 1252900-35-8

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B6583212
CAS No.: 1252900-35-8
M. Wt: 426.3 g/mol
InChI Key: MZRMONAJEJPRGI-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidine-dione class, characterized by a fused thiophene-pyrimidine core with two ketone groups at positions 2 and 2. Such derivatives are often explored as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds due to their structural mimicry of nucleotide analogs .

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-11-4-5-12(19)13(20)9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRMONAJEJPRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide involves multiple steps. The key starting materials include 2,3-dimethoxythiophene and hexane-1,2-diol. The reaction is catalyzed by toluene-4-sulphonic acid in toluene at 85°C . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thienopyrimidine or Pyrimidine Cores

Compound A: 2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide ()

  • Key Differences :
    • Substituents: 2,5-Dichlorophenyl vs. 3,4-dichlorophenyl in the target compound.
    • Side Chain: Phenethyl group instead of a butyl chain.
  • The phenethyl group could enhance aromatic stacking but reduce solubility.

Compound B : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

  • Key Differences: Core Structure: Pyrimidinone-thioether vs. thienopyrimidine-dione. Substituents: 2,3-Dichlorophenyl vs. 3,4-dichlorophenyl.

Dichlorophenyl Acetamide Derivatives

Compound C : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

  • Key Differences: Heterocyclic Moiety: Thiazole vs. thienopyrimidine-dione. Substituents: Direct linkage to thiazole without a butyl chain.
  • Implications : The thiazole ring introduces additional hydrogen-bonding sites (N–H⋯N interactions), as observed in its crystal structure, which may enhance stability and intermolecular interactions .

Table 1: Key Data for Comparative Analysis

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (NMR δ ppm)
Target Compound C₁₈H₁₇Cl₂N₃O₃S 426.31* Not reported Not reported Not available in evidence
Compound A () C₂₄H₂₁Cl₂N₅O₄S 554.42 Not reported Not reported Not available
Compound B () C₁₃H₁₁Cl₂N₃O₂S 344.21 230–232 80 12.50 (NH), 10.10 (NHCO), 4.12 (SCH₂)
Compound C () C₁₁H₈Cl₂N₂OS 303.17 459–461 Not reported 7.82 (d, H-4′), 7.41–7.28 (m, H-5′,6′)

*Calculated using average mass from structural formula.

Physicochemical Properties

  • Melting Points : Compound B (230°C) and Compound C (459–461°C) exhibit higher thermal stability than fluorinated analogs in (302–304°C), likely due to stronger hydrogen bonding in Compound C’s crystal lattice .
  • Lipophilicity : The target compound’s butyl chain may enhance membrane permeability compared to shorter-chain analogs.

Biological Activity

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide is a synthetic organic molecule that belongs to the thieno[3,2-d]pyrimidine class. This compound has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Its unique structural features contribute to its biological efficacy, making it a subject of interest in various research studies.

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core with a butyl substituent and a dichlorophenyl acetamide moiety. These structural elements enhance its lipophilicity and may influence its pharmacokinetic properties. The molecular formula is C18H20Cl2N2O3SC_{18}H_{20}Cl_2N_2O_3S, with a molecular weight of approximately 396.34 g/mol.

Property Value
Molecular FormulaC18H20Cl2N2O3SC_{18}H_{20}Cl_2N_2O_3S
Molecular Weight396.34 g/mol
CAS Number1252928-89-4

Research indicates that compounds with thieno[3,2-d]pyrimidine structures can exhibit various biological activities through different mechanisms. The proposed mechanisms for this compound include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity.
  • Anticancer Activity: Similar compounds have shown potential as anticancer agents by targeting cancer cell proliferation pathways.
  • Antimicrobial Properties: The thieno[3,2-d]pyrimidine framework is associated with antimicrobial activity against various pathogens.

Anticancer Properties

Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. For instance:

  • In vitro studies have shown that related compounds can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.
  • Animal studies indicate that these compounds may reduce tumor size in xenograft models.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects:

  • Compounds similar to this structure have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Research has highlighted the potential of these compounds in treating infections caused by resistant bacterial strains.

Case Studies

  • Case Study on Anticancer Activity:
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several thieno[3,2-d]pyrimidine derivatives. The study found that modifications at the 1-position significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa cells).
  • Case Study on Antimicrobial Effects:
    • In a research article from Antibiotics, the antimicrobial properties of thieno[3,2-d]pyrimidines were assessed. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus.

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